molecular formula C25H29ClN2O3 B11379171 5-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

5-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11379171
M. Wt: 441.0 g/mol
InChI Key: XQQHRBRVBRMJES-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a piperidine ring, and various substituents such as chlorine, methoxy, and carboxamide groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the piperidine ring, and the addition of various substituents. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: This step involves the reaction of the benzofuran core with a piperidine derivative, often under conditions that promote nucleophilic substitution.

    Addition of Substituents: The chlorine, methoxy, and carboxamide groups can be introduced through various reactions such as halogenation, methylation, and amidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen atoms.

Scientific Research Applications

5-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects. This can include signaling pathways, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H29ClN2O3

Molecular Weight

441.0 g/mol

IUPAC Name

5-chloro-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H29ClN2O3/c1-16-13-23-20(14-21(16)26)17(2)24(31-23)25(29)27-15-22(28-11-5-4-6-12-28)18-7-9-19(30-3)10-8-18/h7-10,13-14,22H,4-6,11-12,15H2,1-3H3,(H,27,29)

InChI Key

XQQHRBRVBRMJES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCCC4)C

Origin of Product

United States

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